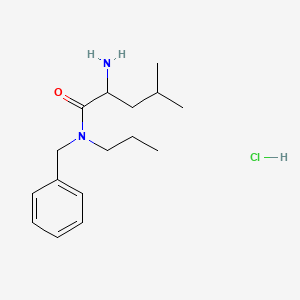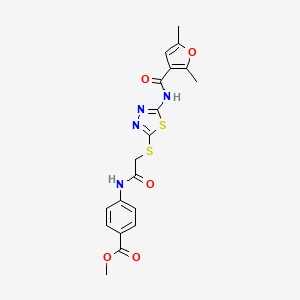
Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a fascinating compound with a complex structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of intermediate compounds.
Formation of 5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazole: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with a thiosemicarbazide derivative under acidic conditions.
Synthesis of the final compound: : The intermediate is then reacted with methyl 4-amino-2-(chloromethyl)benzoate in the presence of a suitable base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scale, including considerations such as reaction time, temperature, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions such as:
Oxidation: : Where the furan ring can be oxidized to yield new derivatives.
Reduction: : Functional groups like thiadiazole can be selectively reduced.
Substitution: : The thiadiazole ring can be a site for nucleophilic substitution reactions.
Oxidation: : Often performed using reagents like potassium permanganate under acidic conditions.
Reduction: : Typically uses reagents such as sodium borohydride.
Substitution: : May require bases such as potassium carbonate in a polar aprotic solvent.
Major Products:
Aplicaciones Científicas De Investigación
Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for its potential antimicrobial and anticancer properties.
Industry: : As a component in the development of new materials with specific properties.
Mecanismo De Acción
Molecular Targets: The compound interacts with various molecular targets, often involving its reactive thiadiazole and furan moieties.
Pathways Involved: Its biological activity may involve the inhibition of enzymes critical to cellular processes or the induction of oxidative stress in pathogenic cells.
Comparación Con Compuestos Similares
Similar Compounds:
Methyl 4-(2-acetamido)benzoate: : Shares the benzoate moiety but lacks the thiadiazole and furan rings.
5-(2,5-Dimethylfuran-3-carboxamido)-1,3,4-thiadiazole: : Lacks the benzoate portion of the molecule.
Highlighting Uniqueness:
This should give you a good overview of this compound. Intrigued to dive into any specific sections?
Propiedades
IUPAC Name |
methyl 4-[[2-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-10-8-14(11(2)28-10)16(25)21-18-22-23-19(30-18)29-9-15(24)20-13-6-4-12(5-7-13)17(26)27-3/h4-8H,9H2,1-3H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJETZMCCKNBPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
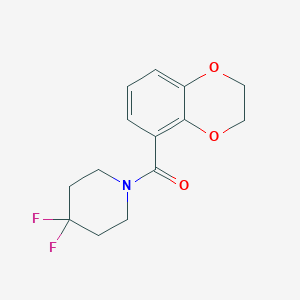
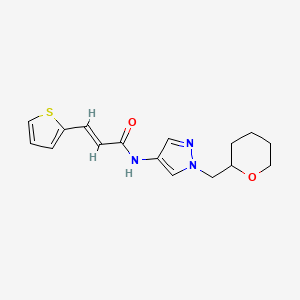
![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)


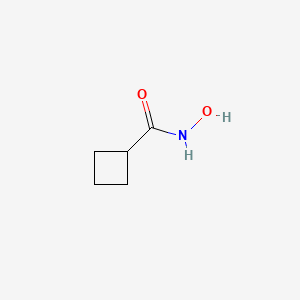
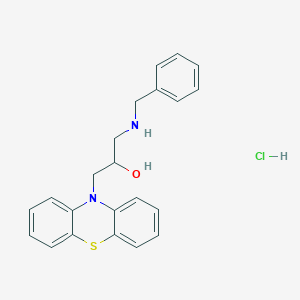
![2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B2927923.png)
![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)
![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)
